I+/-,1-Dimethyl-1H-indole-3-propanoic acid
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Overview
Description
2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another approach includes the condensation of indole-3-carbaldehyde oxime with 2-chloro acetamide derivatives in the presence of potassium iodide and potassium carbonate, followed by refluxing the mixture . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
Comparison with Similar Compounds
2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications in neuroprotection.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Properties
CAS No. |
71711-32-5 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-methyl-3-(1-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-9(13(15)16)7-10-8-14(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,15,16) |
InChI Key |
HPZNPHOUOXXDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Origin of Product |
United States |
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